

# An In-Depth Technical Guide to PF-03654746 (CAS Number: 935840-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03654746 |           |
| Cat. No.:            | B1679675    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Core Compound Information**

**PF-03654746** is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] Developed by Pfizer, this compound has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), Tourette syndrome, and allergic rhinitis.[3][4] Its mechanism of action centers on blocking the inhibitory presynaptic H3 autoreceptors, thereby increasing the release of histamine and other neurotransmitters, which plays a role in modulating cognitive processes and wakefulness.



| Property            | Value                                                                                          | Reference |
|---------------------|------------------------------------------------------------------------------------------------|-----------|
| CAS Number          | 935840-31-6                                                                                    | [4]       |
| Molecular Formula   | C18H24F2N2O                                                                                    | [4]       |
| Molecular Weight    | 322.40 g/mol                                                                                   | [4]       |
| IUPAC Name          | (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide | [4]       |
| Mechanism of Action | Selective Histamine H3<br>Receptor Antagonist                                                  | [1][2]    |

## **Signaling Pathway and Mechanism of Action**

**PF-03654746** acts as an antagonist at the histamine H3 receptor. In the central nervous system, H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By blocking these receptors, **PF-03654746** disinhibits the release of these neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and attention.





Click to download full resolution via product page

Caption: Signaling pathway of **PF-03654746** at a histaminergic synapse.

**Pharmacological and Preclinical Data** 

In Vitro Pharmacology

| Parameter                                | Species           | Value                                  | Reference |
|------------------------------------------|-------------------|----------------------------------------|-----------|
| H3 Receptor Binding<br>Affinity (Ki)     | Human             | 2.3 nM                                 | [5]       |
| H3 Receptor Functional Antagonism (IC50) | Human             | 0.99 nM (PET receptor occupancy-based) | [5]       |
| H3 Receptor Functional Antagonism (IC50) | Non-human primate | 2.1 nM (PET receptor occupancy-based)  | [5]       |

### **Pharmacokinetics and ADME**

**PF-03654746** exhibits high brain penetration, a crucial characteristic for a centrally acting agent.[1][6] Studies in rats have shown that it achieves net blood-brain barrier equilibrium, with



an unbound brain-to-plasma concentration ratio (Cb,u:Cp,u) of 2.11.[5] This suggests that the concentration of the drug in the brain's interstitial fluid is comparable to its unbound concentration in the plasma.

| Parameter                        | Species | Value              | Reference |
|----------------------------------|---------|--------------------|-----------|
| Brain Penetration<br>(Cb,u:Cp,u) | Rat     | 2.11               | [5]       |
| Plasma Protein<br>Binding        | -       | Data not available |           |
| Metabolism                       | -       | Data not available |           |
| Excretion                        | -       | Data not available |           |

## **Preclinical Efficacy in Alzheimer's Disease Models**

**PF-03654746** has been shown to improve cognitive efficacy in preclinical models of Alzheimer's disease.[1][2] The enhanced release of acetylcholine and other neurotransmitters is thought to underlie these pro-cognitive effects.

| Animal Model | Cognitive Domain | Outcome                 | Reference |
|--------------|------------------|-------------------------|-----------|
|              |                  | Data on specific        |           |
|              |                  | models and              |           |
| -            | -                | quantitative outcomes   |           |
|              |                  | are limited in publicly |           |
|              |                  | available literature.   |           |

## **Clinical Studies**

**PF-03654746** has been evaluated in several clinical trials for various indications.

## **Allergic Rhinitis (NCT00562120)**

A randomized, double-blind, placebo-controlled, crossover study investigated the efficacy of **PF-03654746** in combination with the H1 receptor antagonist fexofenadine in patients with



#### allergic rhinitis.[7]

#### Key Findings:

- The combination of 10 mg **PF-03654746** and 60 mg fexofenadine significantly reduced allergen-induced nasal congestion compared to placebo.[7]
- The combination therapy also showed significant improvements in other nasal symptoms, including itching, rhinorrhea, and sneezing.[7]

| Treatment<br>Group                            | Symptom             | Mean Change<br>from Baseline<br>(vs. Placebo) | p-value | Reference |
|-----------------------------------------------|---------------------|-----------------------------------------------|---------|-----------|
| 10 mg PF-<br>03654746 + 60<br>mg Fexofenadine | Nasal<br>Congestion | -0.7                                          | <0.05   | [7]       |
| 10 mg PF-<br>03654746 + 60<br>mg Fexofenadine | Itching             | -1.0                                          | <0.05   | [7]       |
| 10 mg PF-<br>03654746 + 60<br>mg Fexofenadine | Rhinorrhea          | -1.3                                          | <0.05   | [7]       |
| 10 mg PF-<br>03654746 + 60<br>mg Fexofenadine | Sneezing            | -8.8                                          | <0.05   | [7]       |

# **Other Investigated Indications**

- ADHD (NCT00531752)[7]
- Tourette Syndrome (NCT01475383)[3]
- Alzheimer's Disease (NCT01028911)
- Excessive Daytime Sleepiness/Narcolepsy (NCT01006122)



# **Experimental Protocols Synthesis of PF-03654746**

The synthesis of **PF-03654746** is described by Wager et al. in the Journal of Medicinal Chemistry (2011).[8] The key steps involve the formation of the cyclobutane ring, introduction of the fluoro substituents, and final amide coupling. A detailed, step-by-step protocol is outlined in the supplementary information of the publication.





Click to download full resolution via product page

Caption: Generalized synthetic workflow for PF-03654746.



# Allergic Rhinitis Clinical Trial (NCT00562120) Methodology

The study was a randomized, double-blind, single-dose, 4-way crossover trial in 20 patients with out-of-season allergic rhinitis.[7]

#### Workflow:

- Screening: Patients demonstrating a ≥30% decrease in minimum nasal cross-sectional area
   (Amin) after a ragweed allergen challenge were enrolled.
- Randomization and Dosing: Participants were randomized to one of four treatment arms:
  - 10 mg PF-03654746 + 60 mg fexofenadine
  - 1 mg PF-03654746 + 60 mg fexofenadine
  - 60 mg fexofenadine + 120 mg pseudoephedrine
  - Placebo
- Allergen Challenge: Following dosing, subjects underwent a nasal allergen challenge with ragweed.
- Assessments: Nasal symptom scores (congestion, itching, rhinorrhea, and number of sneezes) and objective measures (Amin and nasal volume via acoustic rhinometry) were recorded at 15, 30, 45, and 60 minutes post-challenge.
- Washout: A minimum 10-day washout period was implemented between treatment periods.





Click to download full resolution via product page

Caption: Experimental workflow of the allergic rhinitis clinical trial.



### Conclusion

**PF-03654746** is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated central nervous system activity. Its ability to enhance neurotransmitter release provides a strong rationale for its investigation in cognitive and neuroinflammatory disorders. While clinical development for some indications has not progressed, the data from studies in allergic rhinitis highlight its potential as a symptomatic treatment. Further research, particularly in defining its full ADME profile and exploring its efficacy in robust preclinical models of neurodegenerative diseases, will be crucial in determining its future therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-03654746 | Histamine Receptor | TargetMol [targetmol.com]
- 4. Controlled Allergen Challenge Facilities and Their Unique Contributions to Allergic Rhinitis Research [ouci.dntb.gov.ua]
- 5. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to PF-03654746 (CAS Number: 935840-31-6)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1679675#pf-03654746-cas-number-935840-31-6-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com